molecular formula C9H19IOSi B14192350 Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)- CAS No. 920754-25-2

Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-

Cat. No.: B14192350
CAS No.: 920754-25-2
M. Wt: 298.24 g/mol
InChI Key: ZCPVTOFCXPKJFD-UHFFFAOYSA-N
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Description

Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)-:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)- typically involves the following steps:

    Formation of the Epoxide Ring: The starting material, often an alkene, undergoes an epoxidation reaction using a peracid such as meta-chloroperoxybenzoic acid (mCPBA) to form the oxirane ring.

    Introduction of the Iodomethyl Group: The oxirane intermediate is then treated with iodomethane (CH3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the iodomethyl group.

    Attachment of the Dimethylsilyl Group: Finally, the compound is reacted with a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole to attach the dimethylsilyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The oxirane ring can be opened through oxidation reactions using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4), leading to the formation of diols.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the iodomethyl group, using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.

    Oxidation: Formation of diols.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Polymer Chemistry: Utilized in the preparation of specialized polymers and resins due to its reactive oxirane ring.

Biology:

    Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules through the reactive oxirane ring.

Medicine:

    Drug Development: Investigated for its potential use in drug development, particularly as a building block for antiviral and anticancer agents.

Industry:

    Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives due to its strong bonding properties.

Mechanism of Action

The mechanism of action of Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)- primarily involves the reactivity of the oxirane ring and the iodomethyl group. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with various nucleophiles. The iodomethyl group can participate in substitution reactions, allowing for the introduction of different functional groups. These reactions are facilitated by the electron-withdrawing effects of the dimethylsilyl group, which enhances the electrophilicity of the oxirane ring and the iodomethyl group.

Comparison with Similar Compounds

  • Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-phenyl-
  • Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-methyl-

Comparison:

  • Oxirane, 2-[(1,1-dimethylethyl)dimethylsilyl]-3-(iodomethyl)- is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to the phenyl or methyl derivatives.
  • The iodomethyl group allows for a wider range of substitution reactions, making it a versatile intermediate in organic synthesis.
  • The presence of the dimethylsilyl group in all these compounds enhances their stability and reactivity, making them valuable in various chemical applications.

Properties

CAS No.

920754-25-2

Molecular Formula

C9H19IOSi

Molecular Weight

298.24 g/mol

IUPAC Name

tert-butyl-[3-(iodomethyl)oxiran-2-yl]-dimethylsilane

InChI

InChI=1S/C9H19IOSi/c1-9(2,3)12(4,5)8-7(6-10)11-8/h7-8H,6H2,1-5H3

InChI Key

ZCPVTOFCXPKJFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C1C(O1)CI

Origin of Product

United States

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